molecular formula C11H12N2O2 B1392733 Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate CAS No. 1221792-05-7

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate

Cat. No.: B1392733
CAS No.: 1221792-05-7
M. Wt: 204.22 g/mol
InChI Key: URBXZTDLXQERON-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate typically involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, targeting particular molecular pathways or receptors .

Comparison with Similar Compounds

  • 3-cyano-4,6-dimethyl-2-pyridone
  • Ethyl 4,6-dimethyl-2-pyridinecarboxylate
  • 3-amino-4,6-dimethyl-2-pyridinecarboxylate

Uniqueness: Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate is unique due to the presence of both cyano and ester functional groups, which provide versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

ethyl 3-cyano-4,6-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-4-15-11(14)10-9(6-12)7(2)5-8(3)13-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBXZTDLXQERON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=N1)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238606
Record name Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-05-7
Record name Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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